

Application Note: Synthesis and Characterization of Famotidine Propanamide Impurity Standard

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Compound of Interest

Compound Name: *Famotidine propanamide*

CAS No.: 76824-16-3

Cat. No.: B194838

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Introduction & Scientific Context

In the development and quality control of Famotidine (an H₂-receptor antagonist), the identification and quantification of process-related impurities and degradants are critical for ICH Q3A/B compliance.

This Application Note details the synthesis of the **Famotidine Propanamide** Impurity (chemically: 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanamide).

Critical Distinction: Amide vs. Amidine

It is vital to distinguish this target from Famotidine Impurity A (EP/USP).

- Impurity A (EP): Propanimidamide derivative (Amidine, C=NH).[1][2]
- Target Impurity: Propanamide derivative (Amide, C=O).[1]

The Propanamide impurity typically arises via two pathways:

- Process Impurity: Hydrolysis of the nitrile intermediate during the synthesis of the Famotidine side chain.

- Degradation: Hydrolysis of the Famotidine amidine group under basic conditions (specifically ammonolysis or high pH stress).

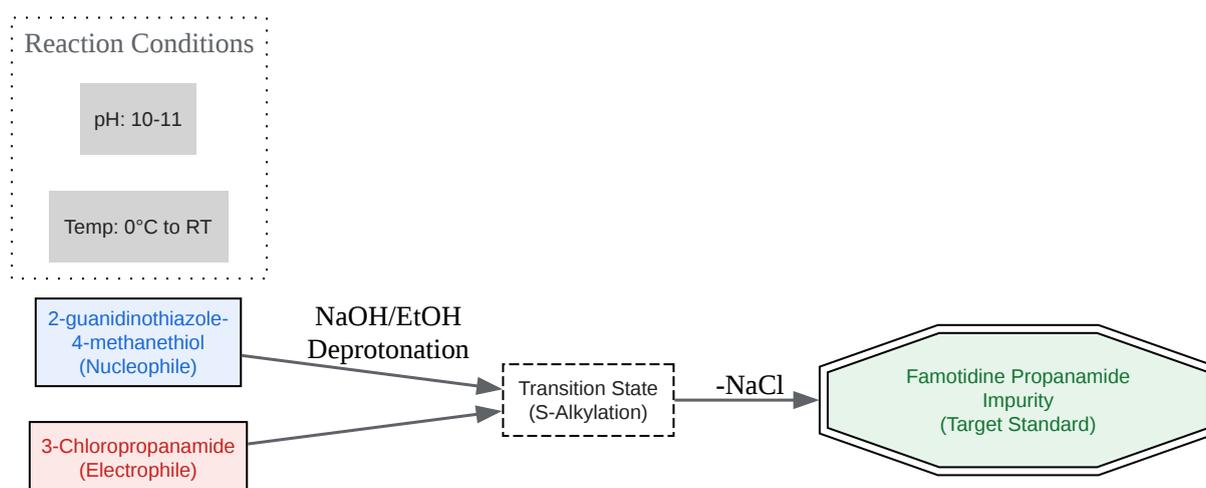
This protocol provides a Convergent Synthesis route. This method is superior to degrading the API because it yields a high-purity reference standard suitable for quantitative HPLC/UPLC method validation, avoiding the complex purification required when isolating from degradation mixtures.

Retrosynthetic Analysis & Strategy

To generate a high-purity standard, we employ a convergent alkylation strategy rather than hydrolyzing Famotidine. This avoids the formation of the carboxylic acid degradant and sulfamide byproducts.

The Strategy: The synthesis couples the stable thiol intermediate (2-guanidinothiazole-4-methanethiol) with 3-chloropropanamide. This direct alkylation locks the amide functionality in place without exposing the sensitive guanidine group to harsh hydrolysis conditions.

Mechanism Visualization



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Caption: Convergent synthesis pathway utilizing nucleophilic substitution (S-alkylation) to form the thioether linkage while preserving the amide group.[1]

Materials and Safety Protocols

Reagents

Reagent	CAS No.	Role	Purity Req.
2-Guanidinothiazole-4-methanethiol	106649-96-1 (HCl salt)	Precursor A	>98%
3-Chloropropanamide	5875-24-1	Precursor B	>97%
Sodium Hydroxide (NaOH)	1310-73-2	Base	AR Grade
Ethanol (Absolute)	64-17-5	Solvent	HPLC Grade
Water	7732-18-5	Solvent	Milli-Q

Safety Directives (E-E-A-T)

- **Genotoxicity Warning:** 3-Chloropropanamide is an alkylating agent. It must be handled in a certified fume hood with double nitrile gloves.
- **Thiol Management:** The thiazole thiol has a potent sulfur odor. All glassware must be bleached (oxidized) before removal from the hood to neutralize residues.
- **Exotherm Control:** The neutralization of the thiol-HCl salt with NaOH is exothermic. Temperature control is essential to prevent dimerization (disulfide formation).

Detailed Experimental Protocol

Step 1: Thiol Activation

- **Setup:** Equip a 250 mL 3-neck round-bottom flask with a nitrogen inlet, thermometer, and magnetic stir bar.
- **Dissolution:** Charge 5.0 g (approx. 20 mmol) of 2-guanidinothiazole-4-methanethiol dihydrochloride into 50 mL of degassed water.

- Inert Atmosphere: Purge the system with nitrogen for 10 minutes to prevent oxidative dimerization of the thiol.
- Activation: Cool the solution to 0–5°C using an ice bath. Slowly add 10% NaOH solution dropwise until the pH reaches 10.5–11.0.
 - Why? High pH ensures the thiol is deprotonated (thiolate form, R-S⁻), which is the active nucleophile.

Step 2: S-Alkylation

- Reagent Preparation: Dissolve 2.4 g (22 mmol, 1.1 eq) of 3-chloropropanamide in 10 mL of Ethanol.
- Addition: Add the chloropropanamide solution dropwise to the activated thiol solution over 15 minutes, maintaining temperature <10°C.
- Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 3–4 hours.
- Monitoring: Monitor reaction progress via TLC (Mobile Phase: DCM:MeOH:NH₄OH 80:20:1) or HPLC.^{[3][4]} The thiol peak should disappear.

Step 3: Isolation and Purification

- Precipitation: Cool the reaction mixture back to 0–5°C.
- pH Adjustment: Adjust pH to 7.0–7.5 using dilute Acetic Acid.
 - Critical Control Point: The product is least soluble at neutral pH (zwitterionic character of the guanidine/amide system).
- Filtration: A white to off-white solid will precipitate. Stir for 30 minutes to maximize yield. Filter the solid under vacuum.
- Washing: Wash the filter cake with cold water (2 x 10 mL) followed by cold ethanol (1 x 5 mL) to remove unreacted chloride and inorganic salts.

- Recrystallization: Recrystallize from minimal hot water/ethanol (9:1) if HPLC purity is <98%.
- Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Validation (Self-Validating System)

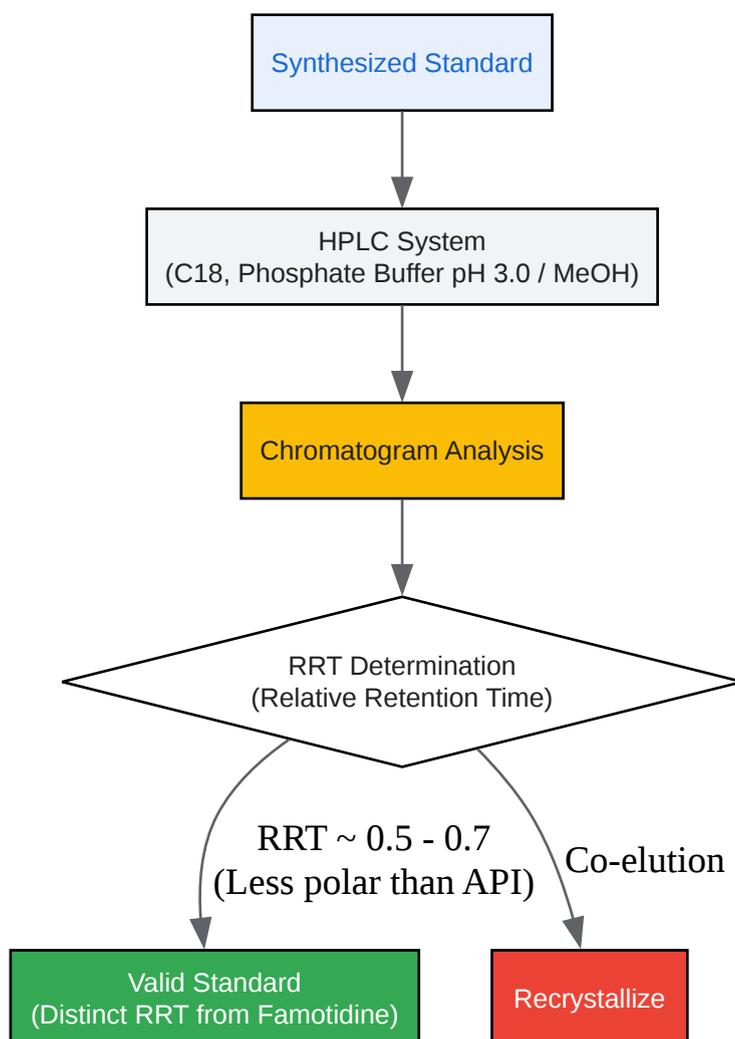
To ensure the synthesized material is the correct Propanamide impurity and not the Amidine (Famotidine) or Acid, use the following validation criteria.

Spectral Data Comparison

Technique	Parameter	Famotidine (API)	Propanamide Impurity (Target)	Interpretation
Mass Spec (ESI+)	[M+H] ⁺	338.45 Da	259.34 Da	Distinct mass shift (-79 Da due to loss of sulfamoyl group and amidine vs amide diff).
IR Spectroscopy	C=O Stretch	Absent (Amidine C=N)	~1660-1680 cm ⁻¹	Strong Amide I band confirms C=O presence.
¹ H NMR (DMSO-d ₆)	Side Chain	Sulfamoyl protons present	Amide -NH ₂ (broad s)	Appearance of amide protons at ~6.8 & 7.3 ppm.

HPLC Validation Workflow

The standard must be injected alongside the API to confirm resolution.



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Caption: Validation logic flow. The Propanamide impurity typically elutes earlier than Famotidine in Reverse Phase due to the lack of the lipophilic sulfamoyl moiety.

References

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